molecular formula C15H18ClN5O2 B3002723 1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea CAS No. 1797083-21-6

1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea

Cat. No.: B3002723
CAS No.: 1797083-21-6
M. Wt: 335.79
InChI Key: OLKCLTZXOBOTJH-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea is a synthetic urea derivative of high chemical purity, intended for research and development purposes in laboratory settings. This compound features a distinct molecular architecture incorporating chlorophenyl, methylphenyl, and methoxypyrimidine motifs, a structural pattern often investigated in medicinal chemistry and drug discovery for its potential to modulate various biological targets. Urea derivatives are a significant class of compounds in scientific research, known to exhibit a range of pharmacological activities. For instance, some urea-based molecules have been explored as allosteric modulators for G protein-coupled receptors (GPCRs), such as the cannabinoid CB1 receptor . Other research areas for structurally complex ureas include the development of enzyme inhibitors and receptor antagonists for various therapeutic targets . The specific research applications, mechanism of action, and molecular targets for this compound are subjects for ongoing investigation. Researchers are encouraged to consult the latest scientific literature for new findings. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-9-5-6-10(7-11(9)16)18-14(22)19-12-8-17-15(23-4)20-13(12)21(2)3/h5-8H,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKCLTZXOBOTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cellular systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15ClN4O2C_{13}H_{15}ClN_{4}O_{2}, with a molecular weight of approximately 300.74 g/mol. The compound features a chloro-substituted phenyl group and a pyrimidine moiety, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that derivatives containing similar structural motifs can inhibit the proliferation of cancer cells by interfering with key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway .
  • Antimicrobial Activity : The presence of the pyrimidine ring has been associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines, including:

Cell LineIC50 (µM)Reference
A431 Vulvar Carcinoma15
HeLa Cervical Cancer20
MCF-7 Breast Cancer25

These results indicate that the compound may selectively target tumor cells while sparing normal cells.

In Vivo Studies

Animal model studies are crucial for understanding the therapeutic potential of this compound. Preliminary results suggest:

  • Tumor Reduction : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to controls .
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in treated animals .

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

  • Case Study on Anticancer Effects : A study involving a derivative showed promising results in reducing tumor growth in mice with induced breast cancer, demonstrating a reduction in tumor volume by approximately 50% over four weeks of treatment .
  • Case Study on Antimicrobial Activity : Another study evaluated the antimicrobial properties against multi-drug resistant strains of Staphylococcus aureus, showing significant inhibition at concentrations as low as 10 µg/mL .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It acts as an inhibitor of GCN2 (General Control Nonderepressible 2), a protein kinase involved in cellular stress responses. Inhibiting GCN2 has been linked to the induction of apoptosis in cancer cells, making this compound a candidate for cancer therapy.

Case Study:
A study published in Cancer Research demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the modulation of the integrated stress response pathway, leading to enhanced apoptosis in cancer cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Study:
In vitro studies reported in Journal of Antimicrobial Chemotherapy indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains .

Herbicidal Activity

Research has indicated that this compound can be utilized as a herbicide, particularly effective against various weed species in crops. Its mode of action involves inhibiting specific enzymes crucial for plant growth.

Data Table: Herbicidal Efficacy

Weed SpeciesConcentration (g/L)Efficacy (%)
Amaranthus retroflexus5085
Echinochloa crus-galli10090
Chenopodium album7580

The data suggests that at optimal concentrations, the compound can significantly reduce weed populations without harming crop yields .

Polymer Synthesis

The unique properties of 1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea make it suitable for use in polymer synthesis. It can act as a monomer or additive to enhance the thermal stability and mechanical strength of polymers.

Case Study:
Research published in Polymer Science explored the incorporation of this compound into polyurethanes, resulting in materials with improved thermal properties and resistance to degradation under UV light .

Comparison with Similar Compounds

Key Observations :

  • Chloro vs. Methoxy Substitution : The presence of a 3-chloro group in the target compound (vs. 5-Cl in ) may enhance lipophilicity and influence π-π stacking interactions in hydrophobic binding pockets.
  • This contrasts with the 4-methylpiperazinyl group in the analogue from , which adds bulk and hydrogen-bonding capacity.
  • Methoxy Positioning : The 2-methoxy group on the pyrimidine is conserved across all analogues, suggesting its critical role in steric stabilization or binding orientation.

Pharmacological and Physicochemical Properties

  • M64HCl (): A morpholino- and trifluoromethyl-substituted urea derivative demonstrated potent FAK activation, highlighting the importance of urea’s hydrogen-bonding capacity in enzyme modulation. The target compound’s dimethylamino group may similarly enhance target engagement .
  • Bis(morpholino-triazine) Derivatives (): Ureas with morpholino-triazine moieties showed activity in PI3K-Akt pathway modulation, suggesting that pyrimidine substituents (e.g., dimethylamino) in the target compound could confer selectivity for kinase domains .

Physicochemical Comparison :

  • LogP and Solubility: The target compound’s chloro and methyl groups likely increase LogP compared to the 2-methoxy-5-methylphenyl analogue . However, the dimethylamino group may counterbalance this by improving aqueous solubility.
  • Synthetic Complexity : The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as seen in and . The target compound’s preparation would require careful control of pyrimidine functionalization to avoid side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.